molecular formula C10H11NO4 B151837 Dimethyl 2-aminoterephthalate CAS No. 5372-81-6

Dimethyl 2-aminoterephthalate

Cat. No. B151837
CAS RN: 5372-81-6
M. Wt: 209.2 g/mol
InChI Key: DSSKDXUDARIMTR-UHFFFAOYSA-N
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Description

Dimethyl 2-aminoterephthalate is an organic compound with the molecular formula H2NC6H3(CO2CH3)2 . It is used in the preparation of imidazotetrazinones as probes for the action of temozolomide . It is also used to prepare aminoquinazolines with neurokinin-2 receptor antagonist activity .


Synthesis Analysis

The synthesis of dimethyl 2-aminoterephthalate involves the reaction of sodium hydroxide with 2-aminoterephthalic acid, leading to the formation of a complex of the general formula: [Na2(atpt)(H2O)5]·H2O, where atpt = [NH2C6H3(COO)2]2− .


Molecular Structure Analysis

The molecular weight of dimethyl 2-aminoterephthalate is 209.20 . The compound has a linear formula of H2NC6H3(CO2CH3)2 .


Physical And Chemical Properties Analysis

Dimethyl 2-aminoterephthalate is a solid substance . It has a melting point of 127-130 °C (lit.) . The compound is slightly yellow in color .

Scientific Research Applications

Imidazotetrazinones Synthesis

Dimethyl aminoterephthalate is utilized in the preparation of imidazotetrazinones. These compounds serve as valuable probes for studying the action of temozolomide, an important chemotherapeutic agent used in the treatment of brain tumors and other malignancies .

Aminoquinazolines with Neurokinin-2 Receptor Antagonist Activity

Researchers have employed dimethyl aminoterephthalate to synthesize aminoquinazolines. These derivatives exhibit neurokinin-2 receptor antagonist activity, which makes them relevant for investigations related to neurobiology and drug development .

Functional Materials and Polymers

Researchers explore the incorporation of dimethyl aminoterephthalate into functional materials and polymers. These applications include designing materials with specific optical, electronic, or mechanical properties.

Safety and Hazards

Dimethyl 2-aminoterephthalate may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Aquatic Chronic 2 according to the GHS classification . The compound should be stored in a well-ventilated place and kept tightly closed .

Mechanism of Action

Target of Action

Dimethyl 2-aminoterephthalate, also known as Dimethyl aminoterephthalate, is a chemical compound with the molecular formula C10H11NO4

Mode of Action

It is used in the preparation ofimidazotetrazinones as probes for the action of temozolomide . It is also used to prepare aminoquinazolines with neurokinin-2 receptor antagonist activity . This suggests that the compound may interact with these targets and induce changes in their function or structure.

Pharmacokinetics

The compound has a melting point of 127-130 °C and a boiling point of 348.55°C . It is insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

Given its use in the synthesis of compounds with neurokinin-2 receptor antagonist activity , it may have effects on cellular signaling pathways involving these receptors.

Action Environment

The compound is stable under recommended storage conditions , suggesting that it may be relatively stable under a variety of environmental conditions.

properties

IUPAC Name

dimethyl 2-aminobenzene-1,4-dicarboxylate
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InChI

InChI=1S/C10H11NO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSKDXUDARIMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5022225
Record name Dimethyl aminoterephthalate
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Molecular Weight

209.20 g/mol
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CAS RN

5372-81-6
Record name 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester
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Record name Dimethyl aminoterephthalate
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Record name Dimethyl aminoterephthalate
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Record name Dimethyl 2-aminoterephthalate
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Synthesis routes and methods

Procedure details

23.9 g (0.1 mol) of dimethyl 2-nitroterephthalate are hydrogenated in a mixture of 100 ml of methanol and 200 ml of tetrahydrofuran with palladium/charcoal at 5 bar and 20° C. After the catalyst has been removed by suction filtering the solvent is evaporated off and the residue is recrystallised from methanol. Yield 18-19 g, yellowish crystals m.p. 130-131° C.
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Dimethyl 2-aminoterephthalate in toner formulations?

A1: Dimethyl 2-aminoterephthalate is a key component in a novel electrostatic charge image developing toner. [] This toner, intended for use in image forming apparatuses, incorporates Dimethyl 2-aminoterephthalate alongside other components like C.I. Pigment Yellow 155 and a binder resin. While the specific mechanism of action isn't detailed in the provided abstract, the presence of Dimethyl 2-aminoterephthalate, alongside 1,4-bis(acetoacetylamino)benzene, is crucial for achieving the desired toner properties. []

Q2: Are there any structural studies available for Dimethyl 2-aminoterephthalate or its derivatives?

A2: While the provided abstract focusing on toner formulations doesn't delve into the structural characterization of Dimethyl 2-aminoterephthalate, a separate research paper explores the synthesis and crystal structures of optically active derivatives of terephthalic acid. [] Though this study doesn't specifically analyze Dimethyl 2-aminoterephthalate, it offers insights into the structural characteristics of related compounds. Further research is necessary to determine if these findings can be extrapolated to Dimethyl 2-aminoterephthalate.

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